Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate
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Overview
Description
Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate is an organic compound with a complex structure that includes an amino group, a methyl group, and a tetrahydro-2H-pyran-4-yl ether moiety attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-methyl-4-hydroxybenzoate and tetrahydro-2H-pyran-4-ol.
Etherification: The hydroxyl group of methyl 2-methyl-4-hydroxybenzoate is etherified with tetrahydro-2H-pyran-4-ol under acidic conditions to form the tetrahydro-2H-pyran-4-yl ether.
Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and intermediates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-methylbenzoate: Lacks the tetrahydro-2H-pyran-4-yl ether moiety.
Methyl 5-amino-4-hydroxy-2-methylbenzoate: Contains a hydroxyl group instead of the tetrahydro-2H-pyran-4-yl ether.
Methyl 5-nitro-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate: Contains a nitro group instead of an amino group.
Uniqueness
Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate is unique due to the presence of the tetrahydro-2H-pyran-4-yl ether moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-(oxan-4-yloxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-7-13(19-10-3-5-18-6-4-10)12(15)8-11(9)14(16)17-2/h7-8,10H,3-6,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYGDXRJFKVMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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